1H,2H,3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridin-2-one is a heterocyclic organic compound featuring a fused imidazole and pyridine ring system. This compound is notable for its potential biological activities and serves as a valuable scaffold in medicinal chemistry. Its structure consists of a bicyclic framework that includes nitrogen atoms, contributing to its unique chemical properties and reactivity.
The compound is primarily derived from various synthetic methodologies that involve the cyclization of appropriate precursors. It has been studied for its pharmacological properties, particularly in the development of antihypertensive agents and other therapeutic applications.
1H,2H,3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridin-2-one belongs to the class of imidazopyridines. These compounds are characterized by their fused ring systems and are often explored for their biological activities, which include anti-inflammatory and anticancer properties.
The synthesis of 1H,2H,3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridin-2-one can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final compound. Solvents like dimethylformamide or acetonitrile are commonly used in these reactions.
The molecular structure of 1H,2H,3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridin-2-one features a bicyclic system with the following characteristics:
The compound contains two nitrogen atoms in the imidazole ring and one nitrogen atom in the pyridine ring. The carbonyl group at position 2 contributes to its reactivity.
The compound's structural data can be represented using various chemical notation systems:
1H,2H,3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridin-2-one participates in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific catalysts or reagents to enhance yield and selectivity. For instance, Lewis acids may be utilized to facilitate nucleophilic attacks on electrophilic centers.
The mechanism of action for 1H,2H,3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridin-2-one largely depends on its interactions with biological targets:
Studies have indicated that modifications to the imidazo[4,5-c]pyridine structure can significantly alter its binding affinity and selectivity towards various biological targets.
Relevant data indicates that variations in substituents can influence both physical state and solubility characteristics.
1H,2H,3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridin-2-one has several applications in scientific research:
The construction of the saturated imidazo[4,5-c]pyridin-2-one core relies heavily on cyclization techniques, with N-functionalization of pyridine precursors serving as the foundational step. A predominant approach involves condensation reactions between 4-aminopyridine derivatives and carbonyl equivalents, such as α-haloesters or orthoesters, under acidic conditions. This method facilitates the simultaneous formation of both imidazole ring bonds, yielding partially saturated systems [1] [7]. For fully saturated variants (e.g., 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridines), reductive cyclization strategies are employed. These typically start with cyclohexane-fused intermediates, where catalytic hydrogenation reduces the pyridine ring prior to or following imidazolone formation, as demonstrated in antihypertensive agent syntheses [7].
Advanced methodologies include intramolecular oxidative cyclization using hypervalent iodine reagents like (diacetoxyiodo)benzene (PIDA). This approach enables direct C–N bond formation on preassembled linear precursors, offering superior regiocontrol for complex polycyclic derivatives such as 5H-pyrido[2',1':2,3]imidazo[4,5-b]indoles [9]. Palladium-catalyzed cyclizations have also been adapted for constructing fused imidazopyridinones, though these require careful optimization to prevent desaturation of the reduced pyridine ring [5].
Table 1: Key Cyclization Methods for Core Assembly
Method | Starting Materials | Conditions | Key Product |
---|---|---|---|
Acidic Condensation | 4-Amino-3-nitropyridine; Glyoxylates | EtOH, Δ, 12h | 1,5-Dihydroimidazo[4,5-c]pyridin-4-ones |
Reductive Cyclization | 4,5,6,7-Tetrahydropyridin-3-amine | H₂ (60 psi), Pd/C, MeOH | 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine |
Oxidative Cyclization | 2-(2'-Aminophenyl)imidazopyridines | Cu(OTf)₂, PIDA, TFA, CH₂Cl₂ | Pyridoimidazoindoles |
Pd-Catalyzed Annulation | Halopyridines; Amino esters | Pd(OAc)₂, Xantphos, Cs₂CO₃, Toluene | Imidazo[4,5-c]pyridin-2-ones |
Multi-step sequences using α-halocarbonyl compounds and functionalized pyridines constitute the most reliable route to diverse 2-one derivatives. A representative synthesis involves:
This approach allows precise installation of C2, N1, and C6 substituents. Modifications include using bromoketones instead of chloropyridines for alkyl chain introduction at the imidazole C2 position. For example, condensation of 3,4-diaminotetrahydropyridine with α-bromopropiophenone generates 2-alkylated derivatives critical for biological activity tuning [5] [7].
Table 2: Multi-Step Synthesis of Key Derivatives
Starting Material | Key Intermediate | Cyclization Conditions | Target Derivative |
---|---|---|---|
2-Chloro-3-nitropyridin-4-amine | N-Cyclopentyl-3-nitropyridin-4-amine | Bis(4-MOB)amine, iPrOH, 95°C | 1-Cyclopentyl-6-nitro-1,5-dihydroimidazo[4,5-c]pyridin-2-one |
3-Amino-4,5,6,7-tetrahydropyridine | N-(2-Oxo-2-phenylethyl)tetrahydropyridin-3-amine | AcOH, Δ, 3h | 2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-one |
4-Amino-5,6-dihydropyridin-3(2H)-one | Ethyl 2-bromopropanoate | K₂CO₃, DMF, 80°C | 7-Oxo-1,4,5,6,7-pentahydroimidazo[4,5-c]pyridin-2-one |
Regioselective modification of saturated imidazo[4,5-c]pyridin-2-ones leverages transition metal catalysis, particularly at the C6 position. Palladium-catalyzed cross-coupling remains prominent:
Asymmetric hydrogenation is critical for accessing chiral saturated systems. Iridium complexes with N,P-ligands (e.g., (R)-Segphos) reduce 4,5-dihydroimidazo[4,5-c]pyridin-2-ones with >90% ee, generating stereodefined 4,5,6,7-tetrahydro derivatives essential for CNS-targeted agents [1] [7].
Table 3: Catalytic Functionalization Methods
Reaction Type | Catalyst System | Substrate Scope | Yield Range | Regioselectivity |
---|---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH | 6-Bromo-imidazopyridinones; Arylboronic Acids | 70–92% | C6 exclusive |
C–H Aminination | Cu(OTf)₂ (20 mol%), PIDA, TFA | 2-(2'-Aminophenyl)imidazopyridines | 65–78% | C3 of imidazole |
Asymmetric Hydrogenation | [Ir(cod)Cl]₂/(R)-Segphos, H₂ (50 bar) | 4,5-Dihydroimidazopyridin-2-ones | 85–95% | Stereoselective (90% ee) |
Metal-free methodologies offer cost-effective and biocompatibility advantages for late-stage derivatization. Friedel-Crafts alkylation excels for C6-arylation:
Formaldehyde-mediated methylene bridging constructs bis-heteroarenes: 3-Arylimidazo[1,5-a]pyridines react with formaldehyde (37% aq.) at room temperature, forming bis(3-arylimidazo[1,5-a]pyridin-1-yl)methanes via sp² C–H functionalization (yields: 74–86%). This method is scalable to gram quantities [8].
Table 4: Transition-Metal-Free Methods Comparison
Method | Reagents/Conditions | Scope | Yield (%) | Key Advantage |
---|---|---|---|---|
Friedel-Crafts Alkylation | HFIP, RT, 2–12h | Imidazoheterocycles; Chlorotriphenylmethanes | 55–85 | Functional group tolerance |
C–H Arylation | Arylhydrazine·HCl, DBU (4 eq.), MeCN, RT | 2-Substituted imidazo[1,2-a]pyridines | 35–83 | Ambient conditions |
Methylene Bridging | HCHO (37% aq.), RT, 12h | 3-Aryl-imidazo[1,5-a]pyridines | 74–86 | Scalable, no promoters |
Sustainability advancements focus on solvent substitution and energy minimization. Aqueous reaction media are increasingly utilized:
Solvent alternatives include:
Energy-efficient protocols:
Table 5: Green Solvent and Energy Optimization Strategies
Innovation | Conventional Approach | Green Alternative | Environmental Impact |
---|---|---|---|
Solvent Replacement | DMF, DMSO for cyclizations | PEG-400; H₂O/PFA mixtures | Reduced VOC emissions |
Reaction Media Design | Organic solvents for dilution | Neat reactions; HFIP recyclability | Lower E-factor |
Energy Input Reduction | Reflux conditions (Δ, 12h) | Microwave irradiation (15 min) | 80% energy reduction |
Catalyst-Free Conditions | Pd/Cu catalysts | DBU/HFIP-promoted reactions | Elimination of metal residues |
Comprehensive Compound Table
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1